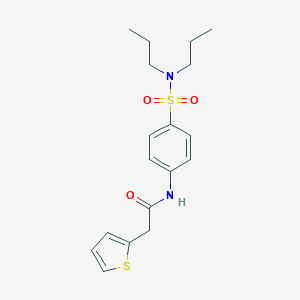
N-(4-Dipropylsulfamoyl-phenyl)-2-thiophen-2-yl-acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-Dipropylsulfamoyl-phenyl)-2-thiophen-2-yl-acetamide, also known as DPA-T, is a chemical compound that has been extensively studied for its potential use in various scientific research applications. This compound is a member of the sulfonamide family and is known for its potent biological activity and unique chemical structure. In
Wirkmechanismus
The mechanism of action of N-(4-Dipropylsulfamoyl-phenyl)-2-thiophen-2-yl-acetamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways in the body. N-(4-Dipropylsulfamoyl-phenyl)-2-thiophen-2-yl-acetamide has been shown to inhibit the activity of carbonic anhydrase, which is an enzyme that plays a critical role in the regulation of pH balance in the body. This inhibition can lead to a decrease in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
N-(4-Dipropylsulfamoyl-phenyl)-2-thiophen-2-yl-acetamide has been shown to exhibit various biochemical and physiological effects in the body. This compound has been shown to inhibit the activity of carbonic anhydrase, which can lead to a decrease in the growth and proliferation of cancer cells. N-(4-Dipropylsulfamoyl-phenyl)-2-thiophen-2-yl-acetamide has also been shown to inhibit the formation of beta-amyloid plaques in the brain, which may have implications for the treatment of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(4-Dipropylsulfamoyl-phenyl)-2-thiophen-2-yl-acetamide in lab experiments is its potent biological activity and unique chemical structure. This compound has been shown to exhibit potent anti-cancer activity and may have implications for the treatment of various diseases. However, one of the limitations of using N-(4-Dipropylsulfamoyl-phenyl)-2-thiophen-2-yl-acetamide in lab experiments is its potential toxicity and side effects. Further research is needed to determine the optimal dosage and administration of N-(4-Dipropylsulfamoyl-phenyl)-2-thiophen-2-yl-acetamide for various applications.
Zukünftige Richtungen
There are several future directions for research on N-(4-Dipropylsulfamoyl-phenyl)-2-thiophen-2-yl-acetamide. One area of research is the development of new analogs and derivatives of N-(4-Dipropylsulfamoyl-phenyl)-2-thiophen-2-yl-acetamide with improved potency and selectivity. Another area of research is the investigation of the potential use of N-(4-Dipropylsulfamoyl-phenyl)-2-thiophen-2-yl-acetamide in combination with other drugs for the treatment of various diseases. Additionally, further research is needed to determine the optimal dosage and administration of N-(4-Dipropylsulfamoyl-phenyl)-2-thiophen-2-yl-acetamide for various applications.
Synthesemethoden
The synthesis of N-(4-Dipropylsulfamoyl-phenyl)-2-thiophen-2-yl-acetamide involves the reaction of 4-aminobenzenesulfonamide with 2-bromoacetophenone in the presence of potassium carbonate and copper powder. This reaction results in the formation of N-(4-Dipropylsulfamoyl-phenyl)-2-thiophen-2-yl-acetamide, which can be isolated and purified using various chromatographic techniques. The purity and yield of N-(4-Dipropylsulfamoyl-phenyl)-2-thiophen-2-yl-acetamide can be improved by optimizing the reaction conditions and purification methods.
Wissenschaftliche Forschungsanwendungen
N-(4-Dipropylsulfamoyl-phenyl)-2-thiophen-2-yl-acetamide has been studied extensively for its potential use in various scientific research applications. One of the most promising applications is in the field of cancer research. N-(4-Dipropylsulfamoyl-phenyl)-2-thiophen-2-yl-acetamide has been shown to exhibit potent anti-cancer activity by inhibiting the growth and proliferation of cancer cells. This compound has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the formation of beta-amyloid plaques in the brain.
Eigenschaften
Produktname |
N-(4-Dipropylsulfamoyl-phenyl)-2-thiophen-2-yl-acetamide |
|---|---|
Molekularformel |
C18H24N2O3S2 |
Molekulargewicht |
380.5 g/mol |
IUPAC-Name |
N-[4-(dipropylsulfamoyl)phenyl]-2-thiophen-2-ylacetamide |
InChI |
InChI=1S/C18H24N2O3S2/c1-3-11-20(12-4-2)25(22,23)17-9-7-15(8-10-17)19-18(21)14-16-6-5-13-24-16/h5-10,13H,3-4,11-12,14H2,1-2H3,(H,19,21) |
InChI-Schlüssel |
QUQQVORGDXYUKQ-UHFFFAOYSA-N |
SMILES |
CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)NC(=O)CC2=CC=CS2 |
Kanonische SMILES |
CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)NC(=O)CC2=CC=CS2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-{2-[2-(2-Chloro-6-methylphenoxy)ethoxy]ethyl}piperidine](/img/structure/B216157.png)
![3-[(4-chloro-1-naphthyl)oxy]-N,N-diethyl-1-propanamine](/img/structure/B216159.png)



![1-(3-chlorophenyl)-1-oxopropan-2-yl 2-[3-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)phenyl]quinoline-4-carboxylate](/img/structure/B216169.png)
![methyl 4-({[4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)cyclohexyl]carbonyl}amino)benzoate](/img/structure/B216170.png)
![4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(4-methylphenyl)cyclohexanecarboxamide](/img/structure/B216171.png)
![2-(4-fluorophenyl)-2-oxoethyl 4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)cyclohexanecarboxylate](/img/structure/B216172.png)
![2-(4-methoxyphenyl)-2-oxoethyl 4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)cyclohexanecarboxylate](/img/structure/B216173.png)
![2-(2,4-dichlorophenyl)-2-oxoethyl 4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)cyclohexanecarboxylate](/img/structure/B216174.png)


![N-(2,5-dichlorophenyl)-4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)cyclohexanecarboxamide](/img/structure/B216182.png)